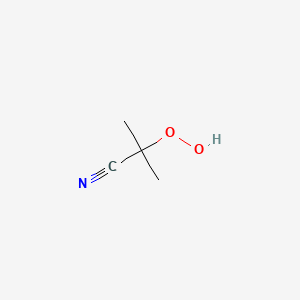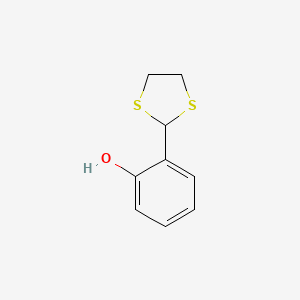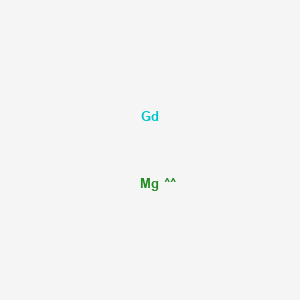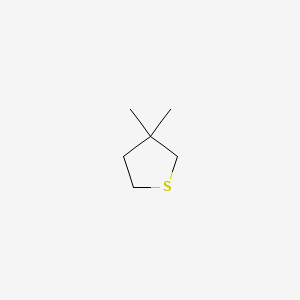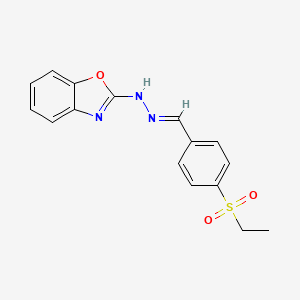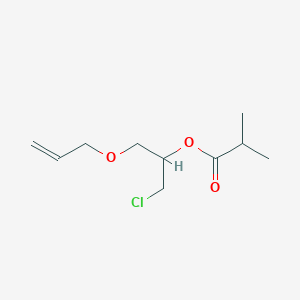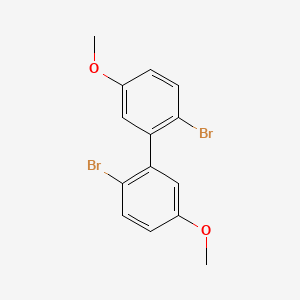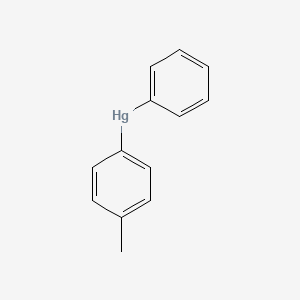
(4-Methylphenyl)(phenyl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenyl)(phenyl)mercury is an organomercury compound with the molecular formula C13H12Hg It consists of a mercury atom bonded to a phenyl group and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)(phenyl)mercury typically involves the reaction of phenylmercury chloride with 4-methylphenylmagnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
PhHgCl+4-MePhMgBr→PhHg(4-MePh)+MgBrCl
The reaction mixture is stirred at low temperatures, typically around 0°C to 5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial processes may also involve additional steps for purification and quality control to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
(4-Methylphenyl)(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to form elemental mercury and corresponding organic compounds.
Substitution: The phenyl or 4-methylphenyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while reduction can produce elemental mercury and organic by-products.
科学的研究の応用
(4-Methylphenyl)(phenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (4-Methylphenyl)(phenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with nucleic acids, affecting DNA and RNA function. The exact pathways and molecular targets depend on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
Phenylmercury chloride: Similar structure but lacks the 4-methyl group.
Methylmercury chloride: Contains a methyl group instead of a phenyl group.
Ethylmercury chloride: Contains an ethyl group instead of a phenyl group.
Uniqueness
(4-Methylphenyl)(phenyl)mercury is unique due to the presence of both a phenyl and a 4-methylphenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
4840-87-3 |
|---|---|
分子式 |
C13H12Hg |
分子量 |
368.83 g/mol |
IUPAC名 |
(4-methylphenyl)-phenylmercury |
InChI |
InChI=1S/C7H7.C6H5.Hg/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;/h3-6H,1H3;1-5H; |
InChIキー |
FADQDXODBONJJX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Hg]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


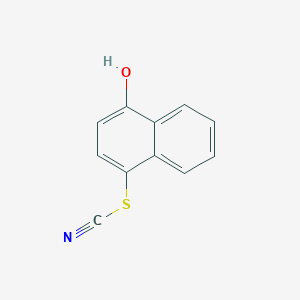
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
